molecular formula C6H5BrN4 B12464348 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine

Cat. No.: B12464348
M. Wt: 213.03 g/mol
InChI Key: RHGBAVUXWGDJDO-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrazine core. The bromine substituent at the 2-position and methyl group at the 6-position confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5BrN4/c1-4-3-11-5(2-8-4)9-6(7)10-11/h2-3H,1H3

InChI Key

RHGBAVUXWGDJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=N2)Br)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

the microwave-mediated synthesis mentioned above can be scaled up for industrial applications due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .

Scientific Research Applications

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound C₆H₄BrN₅ 213.03 (calc.) 2-Br, 6-CH₃ Predicted high reactivity at C2 due to bromine leaving group; methyl enhances lipophilicity
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine C₅H₃BrN₄ 199.01 6-Br Used in SNAr reactions (87% yield with amines in PEG400) ; stored at 2–8°C
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine C₅H₃ClN₄ 154.56 8-Cl Reacts with amines via SNAr (73–99% yield) ; intermediate in antifungal agents
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine C₆H₆N₄ 134.14 2-CH₃ Improved metabolic stability; used in adenosine receptor antagonists

Key Observations :

  • Bromine vs. Chlorine : Brominated derivatives (e.g., 6-bromo analog) exhibit higher reactivity in SNAr compared to chlorinated counterparts (e.g., 8-chloro), attributed to bromine’s superior leaving-group ability .
  • Methyl Substituents : Methyl groups (e.g., 2-CH₃) enhance lipophilicity and metabolic stability, as seen in piperazine-linked triazolopyrazines with oral bioavailability up to 89% .

Biological Activity

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of bromine and methyl substituents significantly influences its chemical reactivity and biological properties, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.05 g/mol
  • Structure : The compound features a triazolopyrazine ring system with a bromine atom and a methyl group, which are crucial for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Microwave-Mediated Synthesis : An eco-friendly method that allows for high yields without the need for catalysts or additives.
  • Oxidative Cyclization : Involves the use of oxidizers such as sodium hypochlorite or manganese dioxide to facilitate the reaction.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

Antitumor Activity

Preliminary studies have shown that derivatives of triazolo[1,5-a]pyrazines may possess significant antitumor properties. For instance, related compounds have demonstrated inhibitory effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the micromolar range.

CompoundCell LineIC50 Value (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that modifications on the triazolo[1,5-a]pyrazine framework could enhance its anticancer efficacy .

Kinase Inhibition

Studies have also focused on the compound's role as an inhibitor of specific kinases involved in cancer progression:

  • c-Met Kinase : Essential for tumor growth and metastasis.
  • VEGFR-2 : Involved in angiogenesis.

In one study, a derivative exhibited an IC50 value of 26 nM against c-Met kinase, indicating potent inhibitory activity .

The mechanism of action for this compound appears to involve:

  • Binding Affinity : Interaction with specific molecular targets in biological systems.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Study

A recent investigation into a related compound showed that it inhibited cell proliferation by inducing G0/G1 phase arrest and promoting late apoptosis in A549 cells. This was corroborated by Western blot analyses revealing decreased expression of c-Met and VEGFR-2 .

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